2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide
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Overview
Description
2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyethylamine to form the intermediate 2-chloro-N-(2-methoxyethyl)benzamide.
Introduction of the Thiophene Ring: The intermediate is then reacted with 5-methylthiophene-2-carboxylic acid under appropriate conditions to introduce the thiophene ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The thiophene ring can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the thiophene ring, contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but has different substituents, leading to distinct chemical properties and applications.
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide:
Uniqueness
2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide is unique due to the presence of the 5-methylthiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-7-8-14(20-10)13(19-2)9-17-15(18)11-5-3-4-6-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTPGPPKMNHEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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